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Introduction

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of
significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution
pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a pyridine core,
makes it a valuable and versatile synthetic intermediate.[1][2] The presence of fluorine and the
trifluoromethyl moiety can profoundly influence the physicochemical properties of parent
molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[2] This guide
provides a comprehensive overview of the molecular structure, properties, and synthesis of this
key building block.

Molecular Structure and Properties

The structural and physicochemical properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile are summarized below.

Physicochemical Data
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Property Value Reference
CAS Number 80194-71-4 [3]
Molecular Formula C7H2FaN:2 [3]
Molecular Weight 190.10 g/mol [3]

Exact Mass 190.01541072

Boiling Point 90-94 °C @ 30 Torr

Density 1.5+0.1 g/cm3

Physical Form Liquid [3]
Synonyms 3-fluoro-5- 3]

(trifluoromethyl)picolinonitrile

Structural Diagram

Caption: 2D structure of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile.

Spectroscopic Data

While a complete set of experimental spectra is not widely available in the public domain, this
section provides available experimental data and predicted values based on the molecule's
functional groups.

H NMR Spectroscopy

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
8.84 S - 1H H-6
7.91 d 7.6 1H H-4

Solvent: CDCls,
Frequency: 400
MHz
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Predicted **C NMR Spectroscopy

Note: The following are predicted chemical shifts. Experimental values may vary.

Predicted Chemical Shift (8) ppm Assignment
158.0 - 162.0 (d) C-3 (C-F)
149.0 - 152.0 (q) C-5 (C-CF3)
145.0 - 148.0 C-6

125.0 - 128.0 (q) C-4

118.0 - 122.0 (q) -CFs3
114.0-117.0 -C=N

110.0- 113.0 C-2

Predicted *°F NMR Spectroscopy

Note: The following are predicted chemical shifts relative to CFClIs (d = 0 ppm). Experimental
values may vary.

Predicted Chemical Shift (8) ppm Assignment
-60 to -70 -CFs
-110 to -120 Ar-F

Predicted FT-IR Spectroscopy

Note: The following are predicted absorption bands. Experimental values may vary.
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Wavenumber (cm~?) Vibration Mode Functional Group
3100 - 3000 C-H stretch (aromatic) Pyridine ring

2240 - 2220 C=N stretch Nitrile

1600 - 1450 C=C and C=N stretches Pyridine ring

1350 - 1150 C-F stretch (symmetric) Trifluoromethyl
1250 - 1000 C-F stretch Aryl-Fluoride

Experimental Protocols
Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile

This protocol is adapted from established literature procedures for the synthesis from 3-chloro-

2-cyano-5-trifluoromethylpyridine.

Workflow Diagram:
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Reaction Setup

Suspend CsF and K2COs
in anhydrous DMSO under N2

Heat suspension to 80°C

Add 3-chloro-2-cyano-5-
trifluoromethylpyridine

Heat to 95°C for 20 min

Obtain solid product

Click to download full resolution via product page

Caption: Synthesis workflow for the target compound.
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Procedure:

A suspension of cesium fluoride (CsF, 9.6 g, 63 mmol) and potassium carbonate (K2COs3,
250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 ml) is prepared in a reaction
vessel under a nitrogen atmosphere.

The suspension is heated to 80°C with stirring.

3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated
suspension over a period of 10 minutes.

The reaction mixture is then heated to 95°C and maintained at this temperature for 20
minutes.

After the reaction is complete, the mixture is cooled to 55°C.
The cooled reaction mixture is poured into ice water.
The agueous mixture is extracted twice with hexane and once with dichloromethane (DCM).

The combined organic extracts are collected and the solvent is removed by evaporation
under reduced pressure to yield the solid product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a

suitable deuterated solvent (e.g., CDCIs) in an NMR tube.

'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher)
spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and
a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger
number of scans due to the low natural abundance of 13C.
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19F NMR Acquisition: Acquire the fluorine NMR spectrum. Use an appropriate fluorine
standard for referencing if necessary.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and
baseline correction. Integrate the signals in the *H NMR spectrum and reference all spectra
to the residual solvent peak or an internal standard.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be
obtained by placing a small drop of the neat liquid between two KBr or NaCl plates.

Background Collection: Collect a background spectrum of the empty spectrometer or the
clean plates.

Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio over a range of 4000-400 cm™1.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum.

4.2.3 Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., acetonitrile or methanol).

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or
coupled with a gas or liquid chromatography system.

lonization: Use a suitable ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (El), to generate ions.

Data Acquisition: Acquire the mass spectrum, ensuring high resolution to determine the
accurate mass of the molecular ion.

Applications in Drug Discovery and Development
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3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is not typically used for its own biological
activity. Instead, it serves as a crucial intermediate for the synthesis of more complex,
biologically active molecules. The trifluoromethylpyridine motif is found in numerous
agrochemicals and pharmaceuticals.[1]

A notable application of related trifluoromethylpyridine intermediates is in the development of
androgen receptor modulators for the treatment of prostate cancer.[4] The unique electronic
properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced
potency and improved pharmacokinetic profiles in the final drug candidates.

As there is no evidence of direct biological activity for 3-Fluoro-5-(trifluoromethyl)pyridine-2-
carbonitrile, there are no associated signaling pathways to report for the compound itself. The
relevance to signaling pathways would be determined by the final, more complex molecule it is
used to synthesize.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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